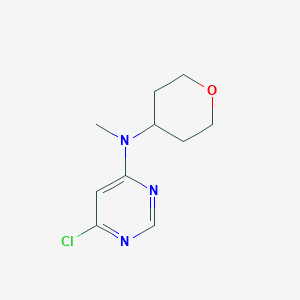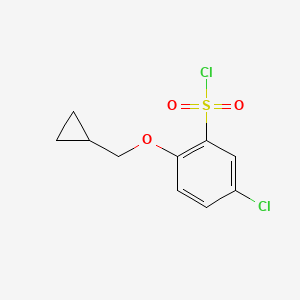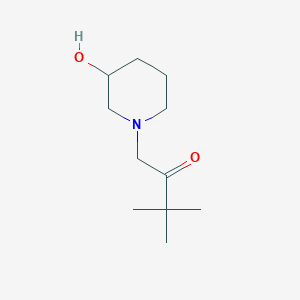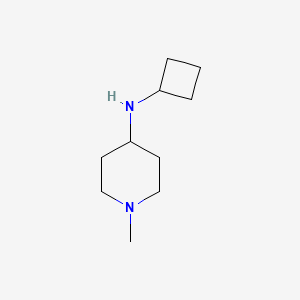![molecular formula C11H13ClN2O2 B1488701 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one CAS No. 2090613-00-4](/img/structure/B1488701.png)
4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Vue d'ensemble
Description
The compound “4-(2-Aminoethyl)aniline” is used in laboratory chemicals and in the synthesis of substances . Another compound, “4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride”, is a water-soluble, irreversible serine protease inhibitor .
Synthesis Analysis
A series of 4-(2-(N-(2-chlorobenzyl/4-bromobenzyl) arylsulfamoyl)ethyl) morpholine have been synthesized from 4-(2-aminoethyl) morpholine . Another study synthesized 4-(2-aminoethyl)-N-(2-(2-nitrophenyl)propylcarbonyloxy)phenylamine .
Molecular Structure Analysis
The molecular structure of “4-(2-Aminoethyl)aniline” is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The reaction of 4-(2-aminoethyl)aniline with 2-(2-nitrophenyl)propyl chloroformate in acetic acid resulted in the synthesis of 4-(2-aminoethyl)-N-(2-(2-nitrophenyl)propylcarbonyloxy)phenylamine .
Physical And Chemical Properties Analysis
The molecular weight of “4-(2-Aminoethyl)aniline” is 137.1790 .
Applications De Recherche Scientifique
Antibacterial Agents
The compound can be used in the synthesis of antibacterial agents. Specifically, derivatives of this compound have shown effectiveness against Escherichia coli and Staphylococcus aureus . The protocols used for the synthesis of these derivatives do not require special conditions, making them potentially efficient for large-scale production .
Antioxidant Study
The compound can also be used in antioxidant studies. Derivatives of this compound have shown promising antioxidant activity against DPPH . This suggests that these derivatives could be used in the development of new antioxidant drugs .
Synthesis of Heterocyclic Compounds
The compound can be used in the synthesis of new heterocyclic compounds. These compounds are of great interest in organic synthesis due to their unique chemical and biological properties . For example, compounds containing 1,3-oxazepine and 1,2,3-triazole ring systems have a wide range of applications .
Development of New Therapeutic Drugs
The pharmaceutical industry has shown great interest in the development of new oxepine derivatives for therapeutic purposes . The compound can be used in the synthesis of these derivatives, potentially leading to the development of new therapeutic drugs .
Synthesis of Bioactive Compounds
The compound can be used in the synthesis of bioactive compounds. For example, it can be used in the synthesis of compounds containing the bioactive benzene sulfonic acid moiety . These compounds have various chemical and biological activities .
Research in Medicinal Chemistry
The compound can be used in research in medicinal chemistry. Specifically, it can be used in the synthesis of compounds that possess a substituted sulfamoyl group . These compounds have been found to be biologically active and are widely used due to the simplicity of their synthesis and the ease of access to reagents .
Mécanisme D'action
Target of Action
The primary target of 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is annexin A7 GTPase (ANXA7) . ANXA7 is a protein that plays a crucial role in cellular processes such as cell division and growth .
Mode of Action
4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one, identified as an inhibitor of ANXA7, suppresses the aggregation of heterochromatin protein (HP1γ), an indicator of senescence-associated heterochromatin foci (SAHF) . It elevates the protein level of ANXA7 in the nucleus, indirectly regulating HP1γ phosphorylation .
Biochemical Pathways
The compound affects the AMPK/mTOR signaling pathway . It decreases AMPK phosphorylation and increases the phosphorylation level and activity of mTOR . This pathway is crucial for cellular processes such as cell growth and metabolism.
Result of Action
The compound inhibits the senescence of human dermal fibroblasts (HDFs) . By suppressing the aggregation of HP1γ, it prevents the formation of SAHF, a biological marker for senescent cells .
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-aminoethyl)-7-chloro-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-1-2-10-8(5-9)6-14(4-3-13)11(15)7-16-10/h1-2,5H,3-4,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMAZVHNVCMKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5-dioxo-4H,6H,7H-5lambda6-thieno[3,2-c]thiopyran-2-carboxylic acid](/img/structure/B1488618.png)


![2-(Piperidine-4-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1488623.png)
![3-chloro-N-[2-(morpholin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1488624.png)
![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488627.png)

amine](/img/structure/B1488630.png)
![6-[2-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488632.png)

![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488635.png)

![2-[3-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1488638.png)
![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1488639.png)